3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea
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Overview
Description
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea is a synthetic organic compound that features an indole moiety linked to a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea typically involves the condensation of 1H-indole-4-carbaldehyde with 1-(4-methylphenyl)thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiourea groups.
Reduction: Reduced forms of the indole and thiourea groups.
Substitution: Substituted derivatives at the indole moiety.
Scientific Research Applications
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)thiourea: Shares the thiourea moiety but lacks the indole group.
1H-Indole-4-carbaldehyde: Contains the indole moiety but lacks the thiourea group.
Uniqueness
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea is unique due to the combination of the indole and thiourea moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
2640168-55-2 |
---|---|
Molecular Formula |
C17H16N4S |
Molecular Weight |
308.4 |
Purity |
95 |
Origin of Product |
United States |
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